molecular formula C6H10ClN3 B12868233 4-chloro-5-propyl-1H-pyrazol-3-amine CAS No. 110580-34-2

4-chloro-5-propyl-1H-pyrazol-3-amine

Cat. No.: B12868233
CAS No.: 110580-34-2
M. Wt: 159.62 g/mol
InChI Key: BGTHZYAXEZTJLU-UHFFFAOYSA-N
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Description

4-Chloro-5-propyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a chlorine atom at the 4-position, a propyl group at the 5-position, and an amine group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-propyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-aminopyrazole with propyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the halide, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of 4-substituted pyrazole derivatives .

Scientific Research Applications

4-Chloro-5-propyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-5-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific biological context .

Comparison with Similar Compounds

Properties

CAS No.

110580-34-2

Molecular Formula

C6H10ClN3

Molecular Weight

159.62 g/mol

IUPAC Name

4-chloro-5-propyl-1H-pyrazol-3-amine

InChI

InChI=1S/C6H10ClN3/c1-2-3-4-5(7)6(8)10-9-4/h2-3H2,1H3,(H3,8,9,10)

InChI Key

BGTHZYAXEZTJLU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=NN1)N)Cl

Origin of Product

United States

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